Cas no 905687-15-2 (4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide)

4-Butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a specialized benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a sulfamoyl benzamide moiety linked to a chlorinated benzothiazole core, suggesting possible bioactivity as a kinase inhibitor or enzyme modulator. The presence of the butyl(methyl)sulfamoyl group enhances lipophilicity, potentially improving membrane permeability, while the chloro and methyl substituents on the benzothiazole ring may influence binding affinity and metabolic stability. This compound is of interest for structure-activity relationship (SAR) studies in drug discovery, particularly in targeting diseases involving protein kinase pathways. Its synthetic versatility allows for further derivatization to optimize pharmacological properties.
4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide structure
905687-15-2 structure
Product Name:4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No:905687-15-2
MF:C20H22ClN3O3S2
MW:451.989981174469
CID:6084273
PubChem ID:4571638
Update Time:2025-11-07

4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
    • 4-(N-butyl-N-methylsulfamoyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide
    • Benzamide, 4-[(butylmethylamino)sulfonyl]-N-(7-chloro-4-methyl-2-benzothiazolyl)-
    • 905687-15-2
    • F0600-0771
    • 4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
    • AKOS024586168
    • Inchi: 1S/C20H22ClN3O3S2/c1-4-5-12-24(3)29(26,27)15-9-7-14(8-10-15)19(25)23-20-22-17-13(2)6-11-16(21)18(17)28-20/h6-11H,4-5,12H2,1-3H3,(H,22,23,25)
    • InChI Key: QKOWNAWBOZTAKL-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(C)C=CC(Cl)=C2S1)(=O)C1=CC=C(S(N(CCCC)C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 451.0791116g/mol
  • Monoisotopic Mass: 451.0791116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.376±0.06 g/cm3(Predicted)
  • pka: 7.89±0.70(Predicted)

4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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Additional information on 4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Exploring the Potential of 4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide: A Comprehensive Overview

The compound with CAS No. 905687-15-2, commonly referred to as 4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of sulfamoylbenzamide derivatives, which are known for their versatility in chemical synthesis and biological activity. The benzothiazole ring system, a key structural component of this compound, has been extensively studied for its role in modulating pharmacokinetic properties and enhancing bioavailability.

Recent advancements in synthetic chemistry have enabled the precise engineering of such complex molecules. The synthesis of 4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that incorporates advanced catalytic techniques and high-yield coupling reactions. Researchers have highlighted the importance of optimizing reaction conditions to achieve high purity and stability, which are critical for downstream applications.

In terms of biological activity, this compound has shown promising results in preliminary studies. Its ability to interact with specific molecular targets has made it a candidate for drug development in therapeutic areas such as oncology and infectious diseases. The chlorine substituent on the benzothiazole ring contributes to its lipophilicity, enhancing its ability to cross cellular membranes and bind to target proteins with high affinity.

The structural uniqueness of 4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide also lends itself to applications in materials science. Its sulfur-containing functional groups make it a potential candidate for use in advanced materials such as polymers and coatings. Recent studies have explored its role as a stabilizing agent in polymer matrices, where it exhibits excellent thermal stability and mechanical reinforcement properties.

From an environmental perspective, the compound's degradation pathways have been investigated to assess its eco-friendliness. Research indicates that under specific conditions, it undergoes rapid hydrolysis, minimizing its persistence in the environment. This property is particularly valuable for industries seeking sustainable chemical solutions.

Looking ahead, collaborative efforts between academic institutions and industry partners are expected to further unlock the potential of 4-butyl(methyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide. Ongoing clinical trials aim to evaluate its safety profile and efficacy in treating various diseases. Additionally, computational modeling techniques are being employed to predict its behavior in complex biological systems, paving the way for personalized medicine approaches.

In conclusion, the compound with CAS No. 905687-15-2 represents a fascinating intersection of chemistry and biology. Its versatile structure and promising properties make it a valuable asset in both therapeutic development and materials innovation. As research continues to unfold, this compound is poised to play a pivotal role in advancing science and technology across multiple disciplines.

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